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molecular formula C15H23N3O2 B8761030 Tert-butyl 6-(piperidin-1-yl)pyridin-3-ylcarbamate

Tert-butyl 6-(piperidin-1-yl)pyridin-3-ylcarbamate

Cat. No. B8761030
M. Wt: 277.36 g/mol
InChI Key: TZJIFEVPWBJNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006387B2

Procedure details

The product from Example 144B (1.00 g, 3.62 mmol) was added slowly to 4 M hydrochloric acid (10 mL, 40 mmol) and stirred at room temperature. After stirring overnight, ether was added and the solid filtered. Dried in vacuum oven to a white solid (0.817 g; 84%). 1H NMR (400 MHz, methanol-d4) δ 1.77 (s, 6H), 3.65 (s, 4H), 7.41 (d, J=9.8 Hz, 1H), 7.70 (d, J=2.6 Hz, 1H), 7.79 (dd, J=2.7, 9.8 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[N:12]=[CH:11][C:10]([NH:13]C(=O)OC(C)(C)C)=[CH:9][CH:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[ClH:21]>CCOCC>[ClH:21].[ClH:21].[N:1]1([C:7]2[N:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1(CCCCC1)C1=CC=C(C=N1)NC(OC(C)(C)C)=O
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the solid filtered
CUSTOM
Type
CUSTOM
Details
Dried in vacuum oven to a white solid (0.817 g; 84%)

Outcomes

Product
Name
Type
Smiles
Cl.Cl.N1(CCCCC1)C1=CC=C(C=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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